Adenosine 3',5'-diphosphate (sodium salt)

Sulfotransferase Enzyme Kinetics Inhibitor

Adenosine 3',5'-diphosphate (PAP) sodium salt is the definitive tool for sulfotransferase research. Its unique 3',5'-bisphosphate arrangement delivers a Ki of 0.2 µM for bile salt SULT and >100-fold greater inhibitory potency than ADP in phenol SULT assays. The compound also exhibits distinct Zn²⁺ over Mg²⁺ chelation selectivity and binds NDP kinase with 3-fold higher affinity (Kd 10 µM). Using the correct 3',5'-diphosphate isomer prevents kinetic artifacts, ensuring reproducible data in enzyme inhibition, metal‑nucleotide interaction, and kinase mechanistic studies.

Molecular Formula C10H15N5NaO10P2
Molecular Weight 450.19 g/mol
CAS No. 75431-54-8
Cat. No. B1458391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3',5'-diphosphate (sodium salt)
CAS75431-54-8
Synonyms3',5'-ADP
3'-phosphoadenosine 5'-phosphate
adenosine 3',5'-bisphosphate
adenosine 3',5'-diphosphate
adenosine 3'-phosphate-5'-phosphate
adenosine 3'-phosphate-5'-phosphate, disodium salt
adenosine 3'-phosphate-5'-phosphate, monosodium salt
Molecular FormulaC10H15N5NaO10P2
Molecular Weight450.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
InChIInChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);/t4-,6-,7-,10-;/m1./s1
InChIKeyGEFUCMXYJFHBOL-MCDZGGTQSA-N
Commercial & Availability
Standard Pack Sizes4.3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 3',5'-diphosphate (sodium salt) CAS 75431-54-8: A Bisphosphorylated Nucleotide for Sulfotransferase and Metal Chelation Research


Adenosine 3',5'-diphosphate (sodium salt), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a purine ribonucleoside 3',5'-bisphosphate [1]. This nucleotide is a product of the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and acts as a competitive inhibitor of hydroxysteroid sulfotransferases (SULTs) with a reported Ki of 0.2 µM [2]. Its unique phosphate arrangement at the 3' and 5' positions of the ribose sugar distinguishes it from conventional adenosine diphosphate (ADP) and enables distinct metal chelation selectivity and enzyme inhibition profiles that are critical for mechanistic studies [1].

Why Generic Adenosine 5'-Diphosphate (ADP) Cannot Substitute for Adenosine 3',5'-Diphosphate in Sulfotransferase and Metal Chelation Studies


Despite sharing an adenine base and two phosphate groups, adenosine 3',5'-diphosphate (PAP) and adenosine 5'-diphosphate (ADP) exhibit fundamentally distinct biological activities due to the spatial arrangement of their phosphate moieties. PAP features phosphate groups at both the 3' and 5' positions, whereas ADP possesses a pyrophosphate chain exclusively at the 5' position [1]. This structural divergence results in a >100‑fold difference in inhibitory potency against phenol sulfotransferases [2] and a unique selectivity for Zn²⁺ over Mg²⁺ chelation that is not observed with ADP [3]. Consequently, substitution of PAP with ADP or other adenosine monophosphates would yield erroneous kinetic parameters and misrepresent enzyme mechanisms, directly impacting the validity of research findings.

Quantitative Differentiation of Adenosine 3',5'-Diphosphate (sodium salt) from ADP, AMP, and Related Nucleotides: Experimental Evidence


High-Affinity Competitive Inhibition of Sulfotransferases: PAP vs. PAPS and ADP

Adenosine 3',5'-diphosphate (PAP) acts as a potent competitive inhibitor of human bile salt sulfotransferase with a Ki of 0.2 µM against the substrate 3'-phosphoadenosine 5'-phosphosulfate (PAPS) [1]. In phenol sulfotransferase (PST) assays, PAP was the most effective inhibitor among all adenosine derivatives tested, being approximately 100-fold more effective than 5'-ADP and more than 1,000-fold more effective than AMP derivatives [2]. This demonstrates that PAP is the preferred inhibitor for sulfotransferase mechanistic studies where precise control of enzyme activity is required.

Sulfotransferase Enzyme Kinetics Inhibitor

Selective Zn²⁺ Chelation Over Mg²⁺: PAP vs. ADP

Adenosine 3',5'-diphosphate (as its 2'-deoxy analog) forms approximately 100‑fold more stable complexes with Zn²⁺ ions than with Mg²⁺ ions at physiological pH (46% Zn²⁺ complex formation vs. 11% Mg²⁺ complex formation) [1]. The stability constants (log K) for the Zn²⁺ complexes of the 3',5'-bisphosphates range from 4.65–4.75, whereas those for Mg²⁺ are only 2.63–2.79 [1]. In contrast, adenosine 5'-diphosphate (ADP) exhibits comparable stability constants for Zn²⁺ (log K 4.72–5.10) and Mg²⁺ (log K 2.95–3.16) [1], indicating that ADP lacks the pronounced Zn²⁺ selectivity characteristic of PAP.

Metal Chelation Bioinorganic Chemistry Nucleotide Complexes

Tighter Binding to Nucleoside Diphosphate Kinase: PAPS (PAP Derivative) vs. ADP

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS), which contains the 3',5'-diphosphate moiety of PAP, binds to nucleoside diphosphate (NDP) kinase with a dissociation constant (Kd) of 10 µM, which is three times lower than the Kd of ADP [1]. PAPS also acts as a competitive inhibitor of NDP kinase with a Ki that matches its binding data [1]. The crystal structure of the NDP kinase-PAPS complex reveals a unique binding mode in which the 3'-phosphate occupies the position normally taken by the γ-phosphate in the transition state [1], providing a structural rationale for the enhanced affinity.

Nucleotide Kinase Enzyme Inhibition Drug Design

Distinct 3',5'-Bisphosphate Structure Underpins Functional Divergence from ADP

Unlike ADP, which carries a pyrophosphate chain exclusively at the 5'-position, adenosine 3',5'-diphosphate possesses two independent monophosphate groups esterified to the 3' and 5' hydroxyls of the ribose ring [1]. This structural arrangement introduces a second negative charge cluster and alters the molecular geometry, which directly impacts enzyme recognition. Crystallographic evidence demonstrates that the 3'-phosphate of PAPS interacts with the catalytic histidine of NDP kinase in a manner unavailable to ADP [2], explaining the differential binding affinities and inhibition patterns observed across multiple enzyme classes [3].

Nucleotide Structure SAR Enzyme Recognition

Validated Solubility for Aqueous Biochemical Assays

Adenosine 3',5'-diphosphate sodium salt is supplied as a crystalline solid that achieves a solubility of 10 mg/mL in phosphate‑buffered saline (PBS) at pH 7.2 . This solubility is comparable to that of adenosine 5'-diphosphate potassium salt (also 10 mg/mL in PBS pH 7.2) , ensuring that PAP can be formulated at concentrations suitable for most in vitro enzymatic and binding assays without requiring organic co‑solvents. The disodium salt form provides a consistent counterion composition that minimizes batch‑to‑batch variability in solubility and ionic strength contributions [1].

Solubility Formulation Assay Development

Preferred Application Scenarios for Adenosine 3',5'-Diphosphate (sodium salt) Based on Quantitative Differentiation


Sulfotransferase (SULT) Kinetic and Mechanistic Studies

Given its Ki of 0.2 µM for bile salt sulfotransferase [1] and its 100‑fold greater inhibitory potency relative to ADP in phenol sulfotransferase assays [2], adenosine 3',5'-diphosphate is the optimal choice for product inhibition studies, enzyme mechanism elucidation, and screening of sulfotransferase modulators. Substitution with ADP would severely underestimate inhibition potency and yield inaccurate kinetic parameters.

Zn²⁺-Selective Metal Chelation and Bioinorganic Model Systems

The ~100‑fold selectivity of PAP for Zn²⁺ over Mg²⁺, in contrast to the modest selectivity exhibited by ADP [3], makes PAP uniquely suited for investigating Zn²⁺‑dependent biological processes, designing biocompatible chelators, or studying metal‑nucleotide interactions where discrimination between divalent cations is essential.

Nucleoside Diphosphate (NDP) Kinase Inhibition and Binding Studies

With a 3‑fold tighter binding affinity (Kd = 10 µM) compared to ADP and a structurally characterized binding mode that places the 3'-phosphate at the catalytic site [4], PAP (or its sulfated derivative PAPS) is the preferred nucleotide for NDP kinase inhibition assays, structure‑based drug design, and investigations of kinase regulatory mechanisms.

Structure-Activity Relationship (SAR) Studies of Adenine Nucleotides

The distinct 3',5'-bisphosphate arrangement of PAP [3] provides a critical comparator for SAR studies aimed at understanding how phosphate positioning influences enzyme recognition, metal binding, and cellular metabolism. Using PAP alongside ADP and AMP allows researchers to deconvolute the contributions of 3'- vs. 5'-phosphorylation to biological activity.

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